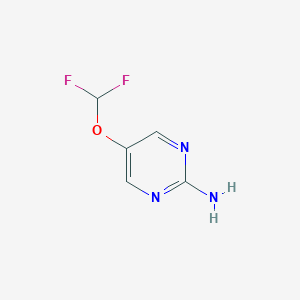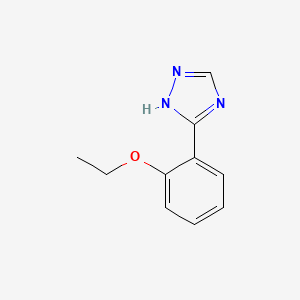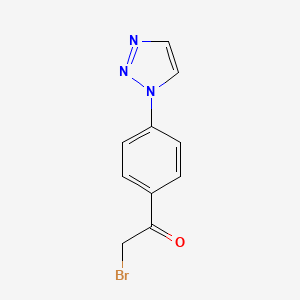
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include an amino group and a dichlorophenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, mono-chlorophenyl derivatives, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
- 3-(3,4-Dichlorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and dichlorophenyl groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H10Cl3NO2 |
|---|---|
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Clave InChI |
MXVMZTUYNYCRDW-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)Cl)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)





![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)


